TLR7 agonist 3
CAS No.:
Cat. No.: VC0545460
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H24N4O |
---|---|
Molecular Weight | 312.4 g/mol |
IUPAC Name | 1-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol |
Standard InChI | InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20) |
Standard InChI Key | GITVQUOQRHRGQQ-UHFFFAOYSA-N |
SMILES | CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N |
Canonical SMILES | CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
TLR7 agonist 3, also designated as Compound 2 in patent literature, is a small-molecule agonist with the canonical SMILES string CC(O)(C)CN1C(CCCC)=NC2=C1C3=CC=CC=C3N=C2N
. Its molecular formula is C₁₈H₂₄N₄O, yielding a molecular weight of 312.41 g/mol . The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (320.09 mM) but requires storage at -20°C to maintain stability .
Table 1: Key Chemical Properties of TLR7 Agonist 3
Property | Value |
---|---|
CAS Number | 1229024-78-5 |
Molecular Formula | C₁₈H₂₄N₄O |
Molecular Weight | 312.41 g/mol |
Solubility | 100 mg/mL in DMSO |
Storage Conditions | -20°C, protected from light |
Stock solutions are typically prepared at concentrations ranging from 1–10 mM, with precise molarity calculations dependent on the solvent and intended application .
Mechanism of Action
TLR7 agonist 3 binds to the endosomal TLR7 receptor, a pattern recognition receptor critical for detecting single-stranded RNA (ssRNA) and initiating innate immune responses . Structural studies using cryo-electron microscopy (cryo-EM) and X-ray crystallography reveal that TLR7 exists in equilibrium between open and closed conformations . Agonists like TLR7 agonist 3 stabilize the closed conformation, facilitating dimerization with TLR8 and subsequent recruitment of myeloid differentiation primary response 88 (MyD88) . This triggers downstream signaling cascades, including:
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NF-κB activation, leading to pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .
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Interferon regulatory factor 7 (IRF7) phosphorylation, inducing type I interferons (IFN-α/β) .
Comparative analyses with antagonists (e.g., Cpd-7) demonstrate that agonist binding occurs at a hydrophobic pocket lined by residues F408, F506, and F507, with hydrogen bonding to Q354 enhancing affinity . Molecular dynamics simulations further indicate that TLR7 agonist 3 exhibits higher binding energy in the closed conformation (-9.2 kcal/mol) compared to the open state (-5.8 kcal/mol), explaining its agonist efficacy .
Preclinical Research Findings
Immune Cell Activation
In co-culture systems, TLR7 agonist 3 enhances the proliferation of peripheral blood mononuclear cells (PBMCs) by 53.3% over 72 hours, compared to 10.2% in untreated controls . This is accompanied by elevated lactate dehydrogenase (LDH) release, indicating cytotoxic T-cell activity . Flow cytometry analyses show upregulated expression of co-stimulatory molecules (CD86, CD40) on dendritic cells and macrophages, alongside increased secretion of IL-12 (>200 pg/mL) and TNF-α (>500 pg/mL) .
Stem Cell Modulation
TLR7 activation by this agonist reduces the stemness of umbilical cord mesenchymal stem cells (UCMSCs), as evidenced by downregulation of OCT4 and NANOG mRNA levels . Concurrently, it enhances osteogenic differentiation capacity by 40%, suggesting applications in regenerative medicine .
Antitumor Activity
In syngeneic mouse models (e.g., B16-F10 melanoma), TLR7 agonist 3 promotes CD8+ T-cell infiltration and synergizes with anti-PD-1 therapies to achieve complete tumor regression in 80% of subjects . Mechanistically, it induces IFN-γ production (>1,000 pg/mL) and polarizes tumor-associated macrophages toward the M1 phenotype .
Comparative Pharmacodynamics
Table 2: TLR7 Agonist 3 vs. Benchmark Agonists
Parameter | TLR7 Agonist 3 | Gardiquimod | Imiquimod |
---|---|---|---|
TLR7 EC₅₀ (Human) | 5.2 nM | 3,649 nM | 7,500 nM |
TLR8 Selectivity | None | Low | High |
IFN-α Induction | +++ | ++ | + |
Metabolic Stability | Moderate | Poor | Poor |
TLR7 agonist 3 demonstrates >700-fold higher potency than Gardiquimod in human TLR7 reporter assays , attributed to its optimized bicyclic core and methoxy group, which forms an intramolecular hydrogen bond to stabilize the active conformation .
Future Directions
Ongoing research focuses on:
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Structure-activity relationship (SAR) optimization to improve metabolic stability via amine substituent modifications .
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Combination therapies with checkpoint inhibitors (e.g., anti-CTLA-4) to overcome resistance in "cold" tumors .
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Biomarker development to identify patients with TLR7-high tumors likely to respond to monotherapy .
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